Chlorhydrate de D-valinate d’éthyle

Vue d'ensemble

Description

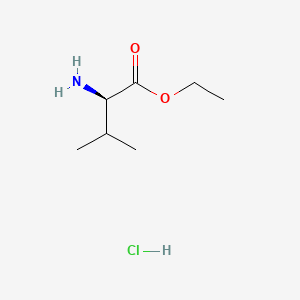

Ethyl D-valinate hydrochloride is a chemical compound that belongs to the class of amino acids. It is a derivative of valine, an essential amino acid required for protein synthesis in the human body. The compound has a molecular formula of C7H16ClNO2 and a molecular weight of 181.661 g/mol . It has been studied extensively for its potential therapeutic and industrial applications.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl D-valinate hydrochloride is primarily recognized for its role in medicinal chemistry. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting viral infections and neurological disorders.

- Antiviral Properties : The compound has been studied for its potential antiviral effects. It is structurally related to valaciclovir, which is effective against herpes simplex virus. Research indicates that derivatives of valine can enhance the bioavailability and efficacy of antiviral medications .

- Neurological Applications : Ethyl D-valinate hydrochloride may play a role in the development of drugs aimed at treating neurological conditions. Its structural similarity to neurotransmitter precursors suggests a potential application in modulating neurotransmitter levels .

Analytical Chemistry Applications

In analytical chemistry, ethyl D-valinate hydrochloride is utilized as a standard reference material for chromatographic techniques.

- High-Performance Liquid Chromatography (HPLC) : The compound has been successfully separated and analyzed using HPLC methods. It serves as a calibration standard to ensure accuracy and precision in the quantification of similar compounds within complex mixtures .

- Mass Spectrometry : Ethyl D-valinate hydrochloride can be used in mass spectrometry to identify and quantify metabolites in biological samples, aiding in pharmacokinetic studies and drug metabolism research .

Biochemical Research Applications

Ethyl D-valinate hydrochloride is also significant in biochemical research, particularly in studies involving amino acids and protein synthesis.

- Protein Synthesis : As a valine derivative, it can be incorporated into peptide synthesis protocols. This application is crucial for developing new peptides with enhanced biological activity or stability .

- Metabolic Studies : Research involving metabolic pathways often utilizes ethyl D-valinate hydrochloride to trace the incorporation of valine into various biological systems, providing insights into metabolic regulation and amino acid utilization .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of ethyl D-valinate hydrochloride demonstrated its potential as an adjunct therapy for herpes simplex virus infections. The compound was shown to enhance the effectiveness of existing antiviral agents when used in combination therapies.

Case Study 2: HPLC Method Development

In a laboratory setting, researchers developed an HPLC method for the separation of ethyl D-valinate hydrochloride from other amino acid derivatives. The method was validated for specificity, linearity, and sensitivity, making it a reliable technique for routine analysis in pharmaceutical quality control.

Méthodes De Préparation

Ethyl D-valinate hydrochloride can be synthesized through various methods. One common approach involves the chemoenzymatic deracemization of racemic valine ethyl ester or L-valine ethyl ester. This method employs a newly evolved cyclohexylamine oxidase variant, which exhibits high catalytic efficiency . The reaction conditions typically involve mild temperatures and the use of specific enzymes to achieve high yield and optical purity.

In industrial production, the compound can be synthesized using chemical resolution, chemical asymmetric synthesis, or enzymatic transformation. Chemical resolution requires expensive chiral-resolving agents and complex experimental processes, while chemical asymmetric synthesis involves the use of chiral auxiliaries . Enzymatic methods are preferred due to their environmentally friendly nature, high stereoselectivity, and mild reaction conditions .

Analyse Des Réactions Chimiques

Ethyl D-valinate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form corresponding oxides, while in reduction reactions, it may yield reduced derivatives. Substitution reactions can lead to the formation of various substituted products, depending on the nature of the substituent and reaction conditions.

Mécanisme D'action

The mechanism of action of ethyl D-valinate hydrochloride involves its interaction with specific molecular targets and pathways. In medical research, the compound has been shown to affect neurotransmitter systems, particularly those involved in neurological disorders. It may modulate the activity of certain receptors and enzymes, leading to its therapeutic effects.

In environmental research, ethyl D-valinate hydrochloride has been studied for its low toxicity to aquatic organisms and its potential as a biodegradable alternative to traditional pesticides. The compound’s mechanism of action in this context involves its interaction with environmental factors and its ability to degrade into less harmful substances.

Comparaison Avec Des Composés Similaires

Ethyl D-valinate hydrochloride can be compared with other similar compounds, such as ethyl 2-amino-3-methylbutanoate hydrochloride and ethyl [1-(5-fluoropentyl)-1H-indazole-3-carbonyl]valinate . These compounds share similar structural features and chemical properties but differ in their specific applications and effects.

For example, ethyl 2-amino-3-methylbutanoate hydrochloride is used in various chemical and pharmaceutical applications, while ethyl [1-(5-fluoropentyl)-1H-indazole-3-carbonyl]valinate is a synthetic cannabinoid receptor agonist . The uniqueness of ethyl D-valinate hydrochloride lies in its specific therapeutic applications and its potential as a biodegradable alternative in environmental research.

Activité Biologique

Ethyl D-valinate hydrochloride is a chemical compound derived from D-valine, an essential amino acid. This compound has garnered attention in various fields, particularly in pharmaceuticals and biochemistry, due to its unique biological activity and potential therapeutic applications. This article delves into the biological activity of ethyl D-valinate hydrochloride, examining its mechanisms of action, therapeutic uses, and relevant research findings.

- Molecular Formula : C7H16ClNO2

- Molecular Weight : 181.66 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water

Ethyl D-valinate hydrochloride exhibits its biological activity through several mechanisms:

- Neurotransmitter Modulation : The compound interacts with neurotransmitter systems, potentially affecting receptors and enzymes involved in neurological disorders. Research suggests it may have therapeutic effects in conditions such as epilepsy and anxiety disorders.

- Antimicrobial Activity : Preliminary studies indicate that ethyl D-valinate hydrochloride may possess antimicrobial properties, which could be beneficial in developing new antibacterial agents .

Neurological Disorders

Clinical trials have shown promising results for ethyl D-valinate hydrochloride in treating neurological disorders. It has been investigated for its potential to alleviate symptoms associated with:

- Epilepsy : Studies suggest that the compound may help modulate neuronal excitability and reduce seizure frequency.

- Anxiety Disorders : Ethyl D-valinate hydrochloride may influence anxiety pathways, providing a potential therapeutic avenue for anxiety management.

Antimicrobial Research

Emerging research highlights the compound's potential as an antimicrobial agent. In vitro studies have demonstrated activity against various bacterial strains, suggesting its utility in combating antibiotic-resistant infections .

Comparative Analysis with Related Compounds

The stereochemistry of ethyl D-valinate hydrochloride plays a crucial role in its biological activity. Below is a comparison with related compounds:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl D-valinate hydrochloride | C7H16ClNO2 | Unique D-form; potential neuroprotective properties |

| Ethyl L-valinate hydrochloride | C7H16ClNO2 | Enantiomer; different pharmacological effects |

| L-Valine ethyl ester hydrochloride | C7H16ClNO2 | Structural isomer; used similarly but distinct effects |

Case Studies and Research Findings

- Study on Neuroprotection : A study published in a peer-reviewed journal explored the neuroprotective effects of ethyl D-valinate hydrochloride in animal models of epilepsy. Results indicated a significant reduction in seizure activity compared to control groups, suggesting its potential as a therapeutic agent.

- Antimicrobial Efficacy Assessment : Research assessing the antimicrobial properties of ethyl D-valinate hydrochloride revealed effective inhibition against several strains of bacteria, including multidrug-resistant strains. The minimal inhibitory concentrations (MICs) were found to be within a promising range, indicating its potential as an alternative treatment option .

- Pharmacokinetics and Safety Profile : Investigations into the pharmacokinetics of ethyl D-valinate hydrochloride demonstrated favorable absorption and distribution characteristics, with low toxicity observed in preliminary safety assessments. This profile supports further development for clinical applications.

Propriétés

IUPAC Name |

ethyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGVTLQEKCJXKF-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80224520 | |

| Record name | Ethyl D-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73913-64-1 | |

| Record name | D-Valine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73913-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl D-valinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073913641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl D-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl D-valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.